REACTION_CXSMILES
|
C(O)(=O)CCCCCCCCCCC.S(Cl)(Cl)=O.Cl.[Br:20]Br.[CH3:22][O:23][C:24](=[O:58])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]C1C(=CC=C(O)C=1CCCCCCCCCCCC(O)=O)O>>[CH3:22][O:23][C:24](=[O:58])[CH:25]([Br:20])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)O
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
89.25 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
Hydroquinone Bislauric Acid Methyl Ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCCCCCCCCCCC=1C(O)=CC=C(C1CCCCCCCCCCCC(=O)O)O)=O
|
Type
|
CUSTOM
|
Details
|
after stirring for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for another 8 hours at 45° C
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
by evaporating additional bromine at 80° C.
|
Type
|
CUSTOM
|
Details
|
by bubbling in nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The crude product, α-bromolauric acid chloride, was cooled to 0° under nitrogen
|
Type
|
ADDITION
|
Details
|
Pure methanol was then added very slowly to the acid chloride solution at 0° C
|
Type
|
CUSTOM
|
Details
|
to exceed 15° C. during this process
|
Type
|
WASH
|
Details
|
The final crude product, α-bromolauric acid methyl ester, was washed with water several times
|
Type
|
EXTRACTION
|
Details
|
The final product was extracted twice with hexane
|
Type
|
CUSTOM
|
Details
|
The NMR results
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CCCCCCCCCC)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |